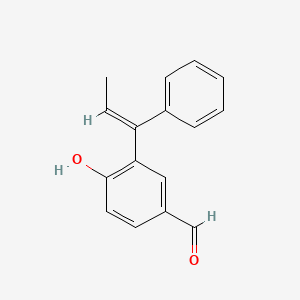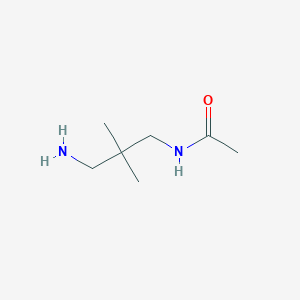![molecular formula C25H22N4O3 B13859840 N-[4-[[5-(cyclopropylmethoxy)-7-oxo-8H-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B13859840.png)
N-[4-[[5-(cyclopropylmethoxy)-7-oxo-8H-1,8-naphthyridin-4-yl]amino]phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[[5-(cyclopropylmethoxy)-7-oxo-8H-1,8-naphthyridin-4-yl]amino]phenyl]benzamide is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[[5-(cyclopropylmethoxy)-7-oxo-8H-1,8-naphthyridin-4-yl]amino]phenyl]benzamide typically involves multiple steps. One common method includes the condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its eco-friendly nature, low reaction times, and high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient and recoverable catalysts, such as the one mentioned above, is crucial for maintaining high yields and minimizing environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-[[5-(cyclopropylmethoxy)-7-oxo-8H-1,8-naphthyridin-4-yl]amino]phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dry tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
N-[4-[[5-(cyclopropylmethoxy)-7-oxo-8H-1,8-naphthyridin-4-yl]amino]phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of N-[4-[[5-(cyclopropylmethoxy)-7-oxo-8H-1,8-naphthyridin-4-yl]amino]phenyl]benzamide involves its interaction with specific molecular targets. This compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit phosphodiesterase enzymes, which play a role in various cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Butyl-4-[[N’-[3-(cyclopropylmethoxy)propyl]-N’'-methylcarbamimidamido]methyl]benzamide hydroiodide
- 4-Cyano-6-phenyl-5-substituted-3(2H)-pyridazinones
Uniqueness
N-[4-[[5-(cyclopropylmethoxy)-7-oxo-8H-1,8-naphthyridin-4-yl]amino]phenyl]benzamide stands out due to its unique structural features, which contribute to its specific biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research and drug development.
Propriétés
Formule moléculaire |
C25H22N4O3 |
|---|---|
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
N-[4-[[5-(cyclopropylmethoxy)-7-oxo-8H-1,8-naphthyridin-4-yl]amino]phenyl]benzamide |
InChI |
InChI=1S/C25H22N4O3/c30-22-14-21(32-15-16-6-7-16)23-20(12-13-26-24(23)29-22)27-18-8-10-19(11-9-18)28-25(31)17-4-2-1-3-5-17/h1-5,8-14,16H,6-7,15H2,(H,28,31)(H2,26,27,29,30) |
Clé InChI |
RWVRNXNGQFOXCC-UHFFFAOYSA-N |
SMILES canonique |
C1CC1COC2=CC(=O)NC3=NC=CC(=C23)NC4=CC=C(C=C4)NC(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


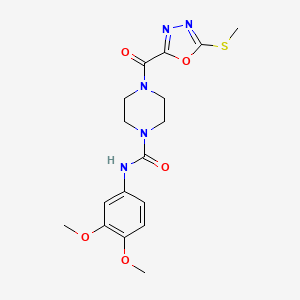
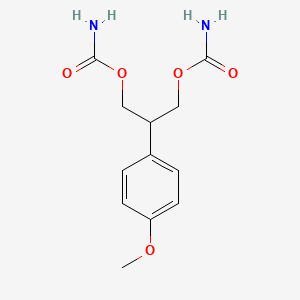
![[4-[(2,5-Dioxopyrrolidin-1-yl)oxycarbonylamino]phenyl]-trimethylazanium;iodide](/img/structure/B13859777.png)
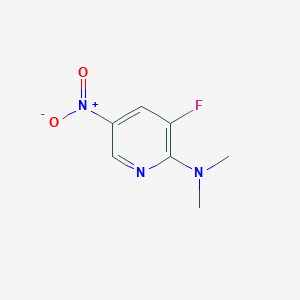
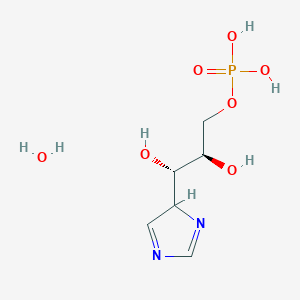
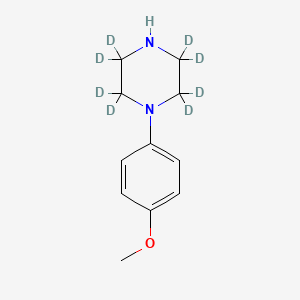
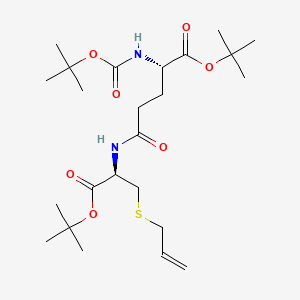
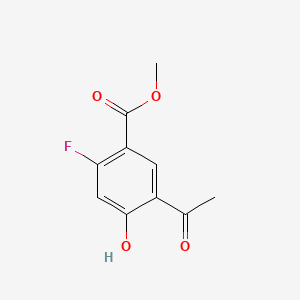
![3-fluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]benzamide](/img/structure/B13859819.png)
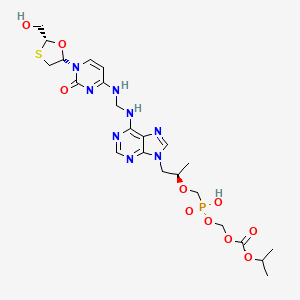
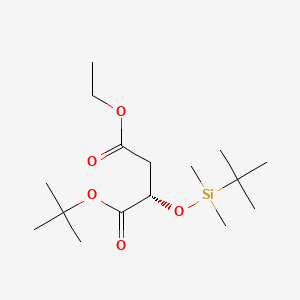
![2,6-Dichloro-4-[4-[4-(ethoxymethoxy)phenyl]sulfonylphenoxy]phenol](/img/structure/B13859844.png)
